molecular formula C19H15ClN2O4S B2955785 N'-(3-chloro-2-methylphenyl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide CAS No. 1797613-71-8

N'-(3-chloro-2-methylphenyl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide

Cat. No.: B2955785
CAS No.: 1797613-71-8
M. Wt: 402.85
InChI Key: DVYUGFPLGYEECW-UHFFFAOYSA-N
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Description

N’-(3-chloro-2-methylphenyl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is a complex organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-2-methylphenyl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the chloro-substituted phenyl ring, furan ring, and thiophene ring. These core structures are then linked through a series of condensation and substitution reactions under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-2-methylphenyl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

N’-(3-chloro-2-methylphenyl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3-chloro-2-methylphenyl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloro-substituted phenyl derivatives, furan derivatives, and thiophene derivatives. Examples include:

  • 3-(5-(3-chloro-phenyl)-furan-2-yl)-2-cyano-acrylic acid methyl ester
  • 3-(5-(4-chloro-phenyl)-furan-2-yl)-2-cyano-acrylic acid methyl ester

Uniqueness

N’-(3-chloro-2-methylphenyl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4S/c1-11-13(20)4-2-5-14(11)22-19(25)18(24)21-10-12-7-8-16(27-12)17(23)15-6-3-9-26-15/h2-9H,10H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYUGFPLGYEECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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